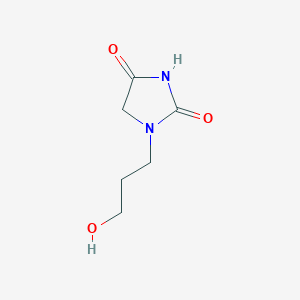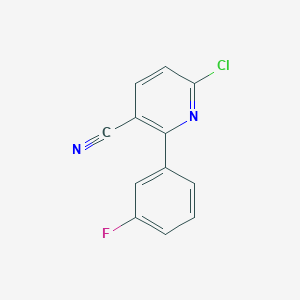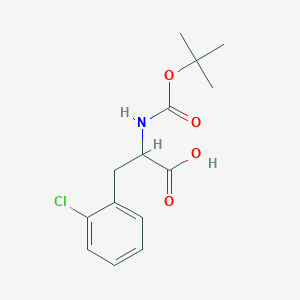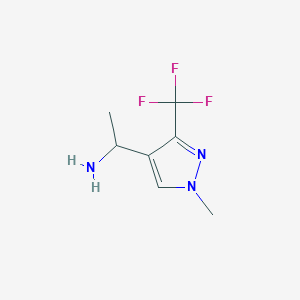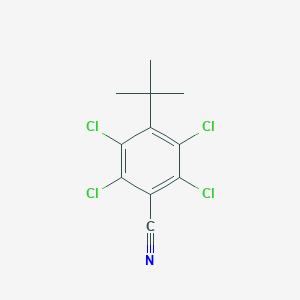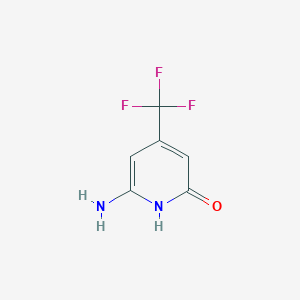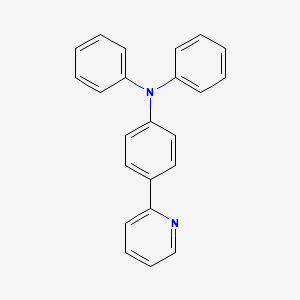
N,N-Diphenyl-4-(pyridin-2-yl)aniline
Descripción general
Descripción
“N,N-Diphenyl-4-(pyridin-2-yl)aniline” is an aromatic compound with the molecular formula C23H18N2 . It has a molecular weight of 322.4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring via an amine group, which is also attached to two other phenyl rings . The exact 3D structure and bond lengths are not provided in the available resources.Chemical Reactions Analysis
“this compound” is a type of aryl compound . While specific chemical reactions involving this compound are not detailed in the available resources, aryl compounds are generally known to participate in various types of organic reactions.Physical And Chemical Properties Analysis
“this compound” has a melting point of 178-179 °C and a predicted boiling point of 490.7±28.0 °C . Its predicted density is 1.155±0.06 g/cm3 . The compound is stored at 2-8°C . Its predicted acidity coefficient (pKa) is 4.97±0.25 .Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Applications
N,N-Diphenyl-4-(pyridin-2-yl)aniline shows promising applications in the field of nonlinear optics (NLO). A study by Draguta et al. (2015) synthesized binary adducts using derivatives of this compound, highlighting their potential for polar crystal formation and NLO applications. These materials were characterized for their melting points, absorption spectra, and crystal structures, revealing their stability at high temperatures and transparency across a wide spectrum range (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Fluorescent Probes for Sulfite Detection
In the context of sulfite detection, Wu et al. (2017) developed a fluorescent probe based on a dipyridyltriphenylamine derivative, closely related to this compound. This probe is useful for detecting sulfites in food, demonstrating emissions in the far-red to near-infrared spectrum both in aqueous and solid states, which is crucial for luminescent functional materials (Wu et al., 2017).
Electroluminescent Properties in Organic Light-Emitting Diodes (OLEDs)
A study by Jin et al. (2020) explored the electroluminescent properties of compounds including this compound derivatives. These compounds were used in OLEDs, showing excellent performance and potential for applications in lighting and display technologies. Their thermal, photophysical, and electrochemical properties were systematically analyzed, revealing high photoluminescence quantum yields (Jin et al., 2020).
C-H Activation and Catalytic Applications
The compound also finds use in catalytic applications, particularly in C-H activation reactions. Zhao et al. (2017) designed 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate, highlighting the compound's utility in organic synthesis (Zhao et al., 2017).
Applications in Polyimide Synthesis
Ghaemy and Khajeh (2011) investigated the use of a derivative of this compound in the synthesis of polyimides. These polyimides displayed good solubility and high thermal stability, indicating their potential for industrial applications, particularly in the electronics industry (Ghaemy & Khajeh, 2011).
Propiedades
IUPAC Name |
N,N-diphenyl-4-pyridin-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2/c1-3-9-20(10-4-1)25(21-11-5-2-6-12-21)22-16-14-19(15-17-22)23-13-7-8-18-24-23/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYVHTLRIRREKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3238254.png)

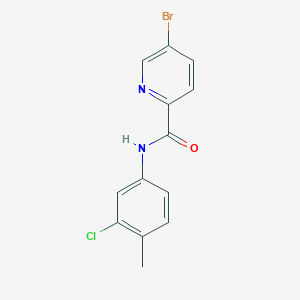
![4-{[(Tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoic acid](/img/structure/B3238278.png)
